molecular formula C21H23NO3S B2643344 N-(furan-2-ylmethyl)-4-isopropoxy-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396853-25-0

N-(furan-2-ylmethyl)-4-isopropoxy-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2643344
CAS No.: 1396853-25-0
M. Wt: 369.48
InChI Key: KIRBSBSTRFMLIW-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of furan/thiophene-2-carboxamide . Furan and thiophene carboxyamide derivatives are important classes of heterocyclic organic compounds. The presence of the carboxamide scaffold in the compounds caused their wide range of biological and medicinal activities .


Synthesis Analysis

Furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . Their chemical structures were confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR and elemental analysis .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR and elemental analysis .


Chemical Reactions Analysis

These compounds were subjected to three different enzyme inhibition effect tests as urease, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibiting activities .


Physical And Chemical Properties Analysis

The physical properties of a similar compound, N-(furan-2-ylmethyl)thiophene-2-carboxamide, were reported as a pale white solid with a yield of 45% and a melting point of 72–74°C .

Scientific Research Applications

Solar Energy Conversion Efficiency

Phenothiazine derivatives with various conjugated linkers, including furan, have been synthesized and applied in dye-sensitized solar cells. A study found that a derivative with furan as a conjugated linker exhibited a significant improvement in solar energy-to-electricity conversion efficiency. This implies potential applications of furan derivatives in improving the efficiency of solar cells (Kim et al., 2011).

Synthesis of Heterocyclic Compounds

Furan derivatives have been used in the synthesis of complex heterocyclic compounds like dihydrothieno(and furo)pyrimidines. These syntheses contribute to the development of new molecules with potential applications in various fields of chemistry and pharmacology (Maruoka et al., 2001).

Electrophilic Substitution Reactions

The synthesis of N-(1-Naphthyl)furan-2-carboxamide, followed by its transformation into 2-(furan-2-yl)benzo[e][1,3]benzothiazole, has been studied. This compound underwent various electrophilic substitution reactions, indicating its versatility in chemical reactions and potential for further applications in organic synthesis (Aleksandrov & El’chaninov, 2017).

Antiplasmodial Activities

A study on the antiplasmodial activities of N-acylated furazan-3-amine, which is structurally related to furan derivatives, showed promising activity against Plasmodium falciparum strains. This suggests potential applications in developing antimalarial drugs (Hermann et al., 2021).

Development of Electrochromic Conducting Polymers

Furan derivatives have been involved in the synthesis of electrochromic conducting polymers, which exhibit low redox switching potentials and stability in the conducting state. Such materials are valuable in the development of smart windows and display technologies (Sotzing et al., 1996).

Mechanism of Action

The molecular interaction for each of the target compounds with the active sites of the urease, acetylcholinesterase and butyrylcholinesterase enzymes was investigated by molecular insertion simulations .

Future Directions

The results of the study suggest that compounds carrying thiophene/furan carbocamide moieties could be used as promising structures in the development of more potent pharmaceutical agents in the future .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-propan-2-yloxy-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-16(2)25-18-9-7-17(8-10-18)21(23)22(15-19-5-3-13-24-19)12-11-20-6-4-14-26-20/h3-10,13-14,16H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRBSBSTRFMLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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